Cas no 2138041-74-2 (5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol)

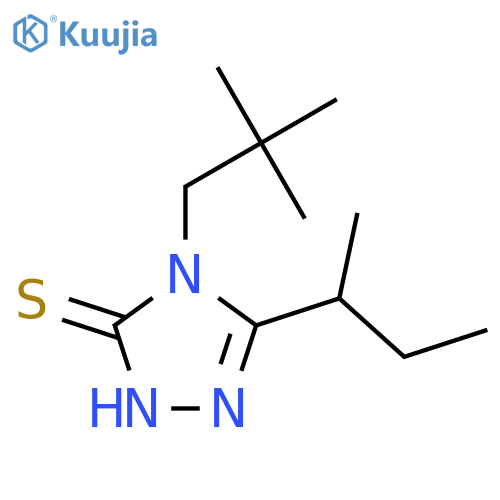

2138041-74-2 structure

商品名:5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

-

- 2138041-74-2

- EN300-782377

- 5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol

-

- インチ: 1S/C11H21N3S/c1-6-8(2)9-12-13-10(15)14(9)7-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,15)

- InChIKey: BDKUXOQNABMJRO-UHFFFAOYSA-N

- ほほえんだ: S=C1NN=C(C(C)CC)N1CC(C)(C)C

計算された属性

- せいみつぶんしりょう: 227.14561886g/mol

- どういたいしつりょう: 227.14561886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 59.7Ų

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-782377-2.5g |

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |

2138041-74-2 | 95% | 2.5g |

$2268.0 | 2024-05-22 | |

| Enamine | EN300-782377-0.25g |

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |

2138041-74-2 | 95% | 0.25g |

$1065.0 | 2024-05-22 | |

| Enamine | EN300-782377-0.05g |

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |

2138041-74-2 | 95% | 0.05g |

$972.0 | 2024-05-22 | |

| Enamine | EN300-782377-5.0g |

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |

2138041-74-2 | 95% | 5.0g |

$3355.0 | 2024-05-22 | |

| Enamine | EN300-782377-0.5g |

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |

2138041-74-2 | 95% | 0.5g |

$1111.0 | 2024-05-22 | |

| Enamine | EN300-782377-0.1g |

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |

2138041-74-2 | 95% | 0.1g |

$1019.0 | 2024-05-22 | |

| Enamine | EN300-782377-1.0g |

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |

2138041-74-2 | 95% | 1.0g |

$1157.0 | 2024-05-22 | |

| Enamine | EN300-782377-10.0g |

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |

2138041-74-2 | 95% | 10.0g |

$4974.0 | 2024-05-22 |

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

2138041-74-2 (5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol) 関連製品

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬